molecular formula C11H9N3O4 B2499508 2-(4-carbamoyl-1-oxophthalazin-2(1H)-yl)acetic acid CAS No. 851879-17-9

2-(4-carbamoyl-1-oxophthalazin-2(1H)-yl)acetic acid

Cat. No. B2499508
CAS RN: 851879-17-9
M. Wt: 247.21
InChI Key: GRDZGLIHJSPUIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-carbamoyl-1-oxophthalazin-2(1H)-yl)acetic acid, also known as CPOA, is a compound that has been studied for its potential applications in the field of scientific research. CPOA is a derivative of phthalic acid and is an organic acid, which is an important factor in its potential applications. CPOA has been studied for its ability to act as an inhibitor of the enzyme cyclooxygenase (COX) in humans, which is involved in the production of prostaglandins. This makes CPOA a potential therapeutic agent for the treatment of inflammation and other diseases. In addition, CPOA has been studied for its potential use in laboratory experiments, as it can be used to study the effects of COX inhibition on various biochemical and physiological processes.

Scientific Research Applications

Research Applications of Carbamoyl and Acetic Acid Derivatives

Chemical Synthesis and Environmental Applications

Carbamates, which contain the carbamoyl group, are used extensively in chemical synthesis, including the development of pharmaceuticals, pesticides, and herbicides. Their environmental impact, particularly in terms of toxicity and degradation, is a significant area of research. Studies focus on understanding the fate of these compounds in the environment and developing methods for their efficient removal or degradation. For instance, the research on 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, explores its environmental fate, toxicology, and potential impacts on non-target organisms and ecosystems (Islam et al., 2017).

Biotechnology and Microbial Metabolism

Acetic acid and its derivatives play a crucial role in microbial metabolism and biotechnology applications. Research into acetic acid bacteria (AAB) elucidates how these microorganisms can transform ethanol into acetic acid, a key process in vinegar production. Understanding the metabolic pathways and genetic regulation of these processes can lead to advances in industrial biotechnology, optimizing the production of vinegar and other acetic acid-based products (Lynch et al., 2019).

Pharmacology and Toxicology

The study of carbamoyl derivatives, such as carbamate insecticides and drugs, involves assessing their pharmacological efficacy and toxicity. Research in this field aims to understand the mechanisms of action, metabolism, and potential health risks associated with exposure to these compounds. Insights from these studies can inform the development of safer and more effective therapeutic agents and pesticides (Rosenberry & Cheung, 2019).

Wastewater Treatment and Environmental Remediation

The removal of carboxylic acids, including acetic acid, from industrial effluents is an area of environmental engineering research. Techniques such as reactive extraction using organic solvents or supercritical fluids are explored for their efficiency in separating acetic acid from aqueous solutions, contributing to the development of more sustainable industrial processes (Djas & Henczka, 2018).

properties

IUPAC Name

2-(4-carbamoyl-1-oxophthalazin-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c12-10(17)9-6-3-1-2-4-7(6)11(18)14(13-9)5-8(15)16/h1-4H,5H2,(H2,12,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDZGLIHJSPUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)CC(=O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-carbamoyl-1-oxophthalazin-2(1H)-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.